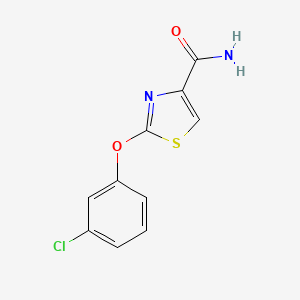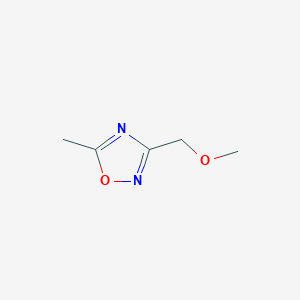
Butyl (methylsulfonyloxy)acetate
Overview
Description
Butyl (methylsulfonyloxy)acetate is a colorless liquid with the molecular formula C7H14O5S and a molecular weight of 210.25 g/mol. It is used in various scientific experiments and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl (methylsulfonyloxy)acetate can be synthesized through esterification reactions. One common method involves the reaction of butanol with acetic acid in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction is typically carried out under reflux conditions to drive the reaction to completion and produce the ester along with water as a byproduct.
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and distillation columns can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Butyl (methylsulfonyloxy)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of butyl acetate and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce butyl acetate, while reduction can yield butanol .
Scientific Research Applications
Butyl (methylsulfonyloxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound can be used in biochemical assays and as a solvent for biological samples.
Industry: this compound is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which butyl (methylsulfonyloxy)acetate exerts its effects involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release butanol and acetic acid, which can then participate in further biochemical reactions . The compound’s reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: Similar in structure but lacks the methylsulfonyloxy group.
tert-Butyl 3-(methylsulfonyloxy)-1-azetanecarboxylate: Contains a similar functional group but with a different backbone structure.
Uniqueness
Butyl (methylsulfonyloxy)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and properties compared to other esters. Its ability to undergo a variety of chemical reactions makes it versatile for different applications in research and industry .
Properties
IUPAC Name |
butyl 2-methylsulfonyloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5S/c1-3-4-5-11-7(8)6-12-13(2,9)10/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQDHXFDBMQDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B6330922.png)

![N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide](/img/structure/B6330933.png)


![[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B6330959.png)







![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)
